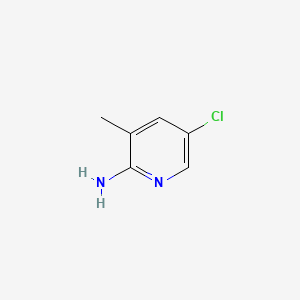

2-Amino-5-chloro-3-methylpyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZBTBLHYPSFMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325478 | |

| Record name | 2-Amino-5-chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20712-16-7 | |

| Record name | 20712-16-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chloro-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 5 Chloro 3 Methylpyridine and Analogous Pyridines

Strategies for Pyridine (B92270) Ring Construction Applicable to the Chemical Compound

The de novo synthesis of the pyridine ring offers a powerful approach to introduce desired substitution patterns from acyclic precursors. Key methodologies applicable to the synthesis of compounds like 2-amino-5-chloro-3-methylpyridine include condensation and cycloaddition reactions.

Condensation Reactions in Substituted Pyridine Synthesis

Condensation reactions are a cornerstone of pyridine synthesis, often involving the formation of carbon-carbon and carbon-nitrogen bonds in a single pot. The Hantzsch pyridine synthesis and its variations are classic examples, typically involving the condensation of β-dicarbonyl compounds, an aldehyde, and ammonia (B1221849) or an ammonia equivalent, followed by an oxidation step to furnish the aromatic pyridine ring. nih.gov For the synthesis of a multisubstituted pyridine like this compound, a modified Hantzsch approach or other multicomponent reactions could be envisioned, starting from appropriately substituted precursors.

Another relevant condensation strategy involves the reaction of enamines with various partners. For instance, the Bohlmann-Rahtz pyridine synthesis allows for the creation of substituted pyridines from enamines and α,β-unsaturated ketones. A potential route to a precursor for this compound could involve the condensation of an enamine derived from a 3-aminocrotonate equivalent with a chlorinated dicarbonyl compound.

| Reaction Name | Reactants | General Conditions | Product Type |

| Hantzsch Pyridine Synthesis | Aldehyde, 2 eq. of a β-dicarbonyl compound, Ammonia | Typically involves heating, followed by an oxidation step (e.g., with nitric acid, air) | Symmetrically substituted dihydropyridines, then pyridines |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-Unsaturated Ketone | Acidic conditions, often with heating to promote cyclization and dehydration | Asymmetrically substituted pyridines |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone | Base-catalyzed condensation | 2-Pyridones |

This table provides a general overview of condensation reactions for pyridine synthesis.

Cycloaddition Approaches for Pyridine Ring Formation

Cycloaddition reactions provide an elegant and often highly regioselective method for constructing the pyridine ring. The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a 1-azadiene reacts with an alkyne or an alkene equivalent. guidechem.com The choice of the 1-azadiene and the dienophile determines the substitution pattern of the resulting pyridine. For a target like this compound, a 1-azadiene bearing an amino group and a methyl group could react with a chlorinated dienophile.

Transition metal-catalyzed [2+2+2] cycloadditions of nitriles with two molecules of an alkyne have also emerged as a powerful tool for pyridine synthesis. google.comgoogle.com This methodology allows for the assembly of highly substituted pyridines from simple, readily available starting materials. An iron(II)-catalyzed [2+2+2] cycloaddition between diynes and nitrile derivatives, for instance, has been reported as a viable method for constructing the pyridine ring. google.comgoogle.com

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type |

| Hetero-Diels-Alder | 1-Azadiene, Alkyne/Alkene | Typically thermal or Lewis acid-catalyzed | Substituted pyridines |

| [2+2+2] Cycloaddition | 2 x Alkyne, Nitrile | Transition metal catalyst (e.g., Co, Rh, Fe, Ni) | Substituted pyridines |

This table summarizes key cycloaddition strategies for pyridine ring formation.

Functionalization and Derivatization Routes for this compound

Functionalization of a pre-existing pyridine ring is a common and effective strategy for the synthesis of this compound and its derivatives. This often involves the introduction of chloro and amino groups onto a substituted pyridine scaffold.

Halogenation and Amination Strategies for Pyridine Derivatives

The direct chlorination of aminopyridines is a key transformation for accessing the target compound. The amino group in 2-aminopyridine (B139424) directs electrophilic substitution to the 3- and 5-positions. The chlorination of 2-amino-3-methylpyridine (B33374) would be expected to yield a mixture of products, including the desired 5-chloro isomer. Various chlorinating agents can be employed, such as N-chlorosuccinimide (NCS), sulfuryl chloride, or a combination of hydrochloric acid and an oxidizing agent like sodium hypochlorite (B82951). youtube.comwikipedia.org For example, a method for the preparation of 2-amino-5-chloropyridine (B124133) involves the use of hydrochloric acid and sodium hypochlorite in an oxidative chlorination reaction, achieving yields up to 72%. youtube.com Another approach utilizes N-fluoro-N-chlorobenzenesulfonamide as the chlorinating agent in the presence of an ionic liquid catalyst, reporting high yields for the synthesis of 2-amino-5-chloropyridine. wikipedia.org

The introduction of the amino group can be achieved through nucleophilic aromatic substitution (SNAr) on a di-halogenated pyridine. For instance, reacting 2,5-dichloro-3-methylpyridine (B1300166) with an ammonia equivalent could selectively introduce the amino group at the 2-position, which is generally more activated towards nucleophilic attack than the 5-position in such systems.

| Reaction | Substrate | Reagent(s) | Conditions | Product | Yield |

| Chlorination | 2-Aminopyridine | HCl, NaClO | 10°C to 25°C | 2-Amino-5-chloropyridine | ~72% youtube.com |

| Chlorination | 2-Aminopyridine | N-fluoro-N-chlorobenzenesulfonamide, Imidazole ionic liquid | 25°C | 2-Amino-5-chloropyridine | 97.2% wikipedia.org |

| Amination (SNAr) | 2-Chloropyridine derivative | Amine | Elevated temperatures, sometimes with catalyst | 2-Aminopyridine derivative | Varies |

This table presents specific examples of halogenation and amination reactions for pyridine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of pyridines, including this compound. Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring.

The chloro group at the 5-position of this compound can serve as a handle for various cross-coupling reactions. For example, a Suzuki-Miyaura coupling with an aryl or alkyl boronic acid could introduce a new substituent at this position. Similarly, a Buchwald-Hartwig amination could be employed to replace the chlorine with a different amino group. The use of pyridine sulfinates as coupling partners in palladium-catalyzed reactions has also been shown to be a highly effective alternative to the often problematic pyridine-boronates, especially for 2-substituted pyridines. sciencemadness.orgsigmaaldrich.commdpi.com

| Coupling Reaction | Substrate | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | 5-Chloropyridine derivative | Aryl/Alkylboronic acid | Pd(PPh₃)₄, base | 5-Aryl/Alkylpyridine derivative |

| Buchwald-Hartwig Amination | 5-Chloropyridine derivative | Amine | Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand, base | 5-Aminopyridine derivative |

| Sonogashira | 5-Chloropyridine derivative | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 5-Alkynylpyridine derivative |

This table illustrates the application of palladium-catalyzed cross-coupling reactions for derivatizing chloropyridines.

Copper-Catalyzed Cyclization and Other Metal-Mediated Syntheses

Copper-catalyzed reactions offer a valuable alternative and complement to palladium-catalyzed transformations in pyridine synthesis and functionalization. Copper catalysis can be employed in cyclization reactions to construct the pyridine ring itself. For instance, a copper-catalyzed cascade reaction involving the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation, provides a modular route to highly substituted pyridines. byjus.com

In the context of derivatization, copper-catalyzed reactions can be used for amination and other cross-coupling processes. A notable example is the copper-catalyzed synthesis of pyridoquinazolinones from 2-aminopyridines and benzoic acids, which proceeds via C(sp²)-H functionalization and annulation. nih.gov The Sandmeyer reaction, a classic transformation that converts an amino group into a halide via a diazonium salt intermediate, often utilizes copper(I) salts as catalysts and represents a viable method for introducing a chloro group onto a pyridine ring. sciencemadness.orgorganic-chemistry.org

| Reaction Type | Substrates | Catalyst/Reagents | Conditions | Product |

| Copper-Catalyzed Cascade | Alkenylboronic acid, α,β-Unsaturated ketoxime O-pentafluorobenzoate | Cu(OAc)₂ | 50°C, air | Highly substituted pyridine |

| Sandmeyer Reaction | Aminopyridine | NaNO₂, HCl, CuCl | Low temperature | Chloropyridine |

| Copper-Catalyzed Annulation | 2-Aminopyridine, Benzoic acid | Cu(OAc)₂ | 110°C, DMSO | Pyridoquinazolinone |

This table highlights the utility of copper-catalyzed methods in pyridine synthesis and derivatization.

Preparation of Key Precursors and Intermediates for the Chemical Compound

The synthesis of this compound relies on the availability of appropriately substituted pyridine precursors. The preparation of these key intermediates often involves multi-step sequences, starting from simpler, commercially available materials.

A common precursor for the introduction of the chloro and methyl groups is 3-methylpyridine (B133936) (3-picoline). Industrial preparation of 2-chloro-3-methylpyridine (B94477) often starts with 3-methylpyridine, which undergoes epoxidation followed by chlorination. This process, however, typically yields a mixture of isomers, including 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine (B98176). chemicalbook.comgoogle.com A method to separate these isomers involves selective hydrodechlorination of the 2-chloro-5-methylpyridine to 3-picoline using a Pd/C catalyst, allowing for the isolation of 2-chloro-3-methylpyridine through distillation. google.com

Another important intermediate is 2-hydroxy-5-methylpyridine, which can be prepared from 2-amino-5-methylpyridine (B29535) via a diazotization reaction followed by hydrolysis. orgsyn.org The resulting hydroxypyridine can then be converted to the corresponding chloropyridine.

The synthesis of various substituted pyridines often involves the construction of the pyridine ring itself. One approach is the cyclocondensation of a 1,5-dicarbonyl compound with ammonia or an ammonia source. youtube.com For instance, 2-chloro-3-amino-4-methylpyridine, an analog of the target compound, has been synthesized from 2-cyanoacetamide (B1669375) and 4,4-dimethoxy-2-butanone (B155242) through a sequence of condensation, cyclization, chlorination, hydrolysis, and a Hofmann reaction. researchgate.net

Halogenated pyridines are also crucial intermediates. For example, 2,5-dichloropyridine (B42133) can be synthesized from 2-chloropyridine. google.com The amination of such halopyridines is a key step in introducing the amino group. While direct amination of halopyridines can be challenging, various methods have been developed, including reactions with sodium amide (Chichibabin reaction) or other amine nucleophiles, sometimes under high pressure or with transition metal catalysts. researchgate.netyoutube.com A protocol for the reductive amination of 3-amino-4-halopyridines has been developed using trifluoroacetic acid and trimethylsilyl (B98337) trifluoromethanesulfonate. acs.org

The synthesis of 2-amino-5-chloropyridine, a closely related compound, has been achieved from 2-aminopyridine through a sequence of nitration, acylation, reduction, chlorination, and hydrolysis. guidechem.com Another route involves the oxidative chlorination of 2-aminopyridine using hydrochloric acid and sodium hypochlorite. google.com

The following table summarizes some key precursors and their synthetic routes:

| Precursor/Intermediate | Starting Material(s) | Key Reaction Steps | Reference(s) |

| 2-Chloro-3-methylpyridine | 3-Methylpyridine | Epoxidation, Chlorination | chemicalbook.comgoogle.com |

| 2-Hydroxy-5-methylpyridine | 2-Amino-5-methylpyridine | Diazotization, Hydrolysis | orgsyn.org |

| 2-Chloro-3-amino-4-methylpyridine | 2-Cyanoacetamide, 4,4-dimethoxy-2-butanone | Condensation, Cyclization, Chlorination, Hydrolysis, Hofmann reaction | researchgate.net |

| 2,5-Dichloropyridine | 2-Chloropyridine | Butoxylation, Chlorination | google.com |

| 2-Amino-5-chloropyridine | 2-Aminopyridine | Nitration, Acylation, Reduction, Chlorination, Hydrolysis | guidechem.com |

| 2-Amino-5-chloropyridine | 2-Aminopyridine | Oxidative chlorination | google.com |

Green Chemistry and Sustainable Approaches in the Synthesis of Substituted Pyridines

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridine derivatives to develop more environmentally benign and sustainable processes. biosynce.com These approaches focus on aspects such as the use of greener solvents, catalysts, and energy sources, as well as the design of atom-economical reactions like multicomponent reactions. researchgate.netacs.org

Catalysis plays a central role in green pyridine synthesis. biosynce.com

Heterogeneous catalysts , such as zeolites and metal-organic frameworks (MOFs), are advantageous due to their ease of separation and recyclability. numberanalytics.comacs.org For instance, surface-modified PET@UiO-66 vials have been used for the sustainable synthesis of 2,4,6-trisubstituted pyridines. acs.org

Transition metal catalysts , including palladium, copper, and iron, are widely employed. numberanalytics.com Iron-catalyzed cyclization of ketoxime acetates and aldehydes offers a green route to symmetrical pyridines. rsc.org Rhodium-catalyzed [2+2+2] cycloaddition of diynes and oximes in ethanol (B145695) provides an eco-friendly synthesis of various pyridine derivatives. rsc.org

Biocatalysis and organocatalysis are also emerging as greener alternatives.

Multicomponent reactions (MCRs) are highly efficient as they combine several starting materials in a single step to form a complex product, minimizing waste and improving atom economy. acs.orgnih.gov One-pot, four-component reactions under microwave irradiation have been developed for the synthesis of novel pyridine derivatives in high yields and short reaction times. acs.orgnih.gov

The use of alternative reaction media and energy sources is another key aspect of green pyridine synthesis.

Microwave-assisted synthesis has been shown to accelerate reactions and improve yields, often in the absence of a solvent. researchgate.netacs.orgnih.gov

Solvent-free reactions and the use of greener solvents like water or ethanol are being explored to reduce the environmental impact of organic solvents. researchgate.netresearchgate.netrsc.orgresearchgate.net For example, the amination of halopyridines can be performed in water with KF, avoiding the need for transition-metal catalysts in some cases. researchgate.net

Photocatalysis and electrocatalysis represent promising areas for conducting pyridine synthesis under mild conditions. numberanalytics.com

The following table highlights some green and sustainable approaches for the synthesis of substituted pyridines:

| Green Approach | Key Features | Example Application | Reference(s) |

| Heterogeneous Catalysis | Recyclable catalysts, ease of separation | Synthesis of 2,4,6-trisubstituted pyridines using PET@UiO-66 vials | acs.org |

| Transition Metal Catalysis | High efficiency and selectivity | Iron-catalyzed synthesis of symmetrical pyridines | rsc.org |

| Multicomponent Reactions | Atom economy, reduced waste, one-pot synthesis | Four-component synthesis of pyridine derivatives under microwave irradiation | acs.orgnih.gov |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, often solvent-free | Solvent-free amination of halopyridines | researchgate.net |

| Green Solvents | Reduced environmental impact | Rhodium-catalyzed cyclization in ethanol | rsc.org |

Reactivity and Reaction Pathways of 2 Amino 5 Chloro 3 Methylpyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

The reactivity of the pyridine core in 2-amino-5-chloro-3-methylpyridine is influenced by the electronic effects of its substituents. The amino group (-NH2) is an activating, ortho-, para-directing group, while the chloro (-Cl) and methyl (-CH3) groups also influence the regioselectivity of substitution reactions.

Electrophilic Substitution: The amino group strongly activates the pyridine ring towards electrophilic attack, directing incoming electrophiles to the positions ortho and para to it. However, the positions on the pyridine ring are also influenced by the directing effects of the chloro and methyl groups. In strongly acidic media, the amino group is protonated to form the anilinium ion, which is a deactivating, meta-directing group. This property is exploited in the selective monochlorination of 2-aminopyridine (B139424) to produce 2-amino-5-chloropyridine (B124133) with minimal formation of the dichlorinated byproduct. google.com Nitration of 2-amino-5-chloropyridine can yield the corresponding 3-nitropyridine (B142982) derivative. google.com

Nucleophilic Substitution: The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups. The chlorine atom at the 5-position can be substituted by strong nucleophiles. For instance, in the synthesis of potent Janus kinase 2 (JAK2) inhibitors, the chlorine atom in a related 2-chloro-3-nitropyridine (B167233) derivative is substituted by secondary amines. mdpi.com Similarly, the chlorine atom in 2-chloro-3(5)-nitropyridines can be substituted by nucleophiles like 4-aminophenol. mdpi.com

Derivatization via Amino and Halo Substituents

The amino and chloro groups on the this compound molecule are key sites for derivatization, allowing for the synthesis of a wide range of functionalized compounds.

Reactions involving the Amino Group: The amino group can be acylated, alkylated, and can participate in condensation reactions. For example, the amino group of 2-aminopyridines can react with aldehydes to form Schiff bases. mdpi.com These Schiff bases can then be used to form metal complexes. mdpi.com The amino group can also be diazotized and subsequently replaced by other functional groups.

Reactions involving the Halo Substituent: The chlorine atom can be displaced by various nucleophiles through nucleophilic aromatic substitution reactions. This is a common strategy for introducing new functional groups onto the pyridine ring. For example, the chlorine atom can be substituted by amines, alcohols, and other nucleophiles to create new derivatives with potential applications in medicinal chemistry and materials science. mdpi.comossila.com

| Reaction Type | Reagents | Product Type |

| Acylation of Amino Group | Acyl chlorides, Anhydrides | Amides |

| Schiff Base Formation | Aldehydes, Ketones | Imines |

| Nucleophilic Substitution of Chlorine | Amines, Alcohols, Thiols | Substituted Pyridines |

Formation of Organometallic Complexes with Transition Metals

This compound and its derivatives are versatile ligands for the formation of coordination complexes with various transition metals.

This compound can coordinate to metal centers through several modes. The primary coordination site is typically the pyridine ring nitrogen. The exocyclic amino group can also participate in coordination, acting as a bridging ligand between two metal centers. mdpi.com The coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. For instance, in a silver(I) complex with 2-amino-3-methylpyridine (B33374), the ligand coordinates through the ring nitrogen, and the amino group acts as a bridge, leading to a polymeric structure. mdpi.com In another example, 2-amino-5-chloro-3-fluoropyridine (B1279587) coordinates to copper centers through the pyridinium (B92312) amine. ossila.com

Metal complexes derived from 2-aminopyridine ligands have shown significant catalytic activity in various organic transformations. The electronic and steric properties of the ligand, which can be tuned by the substituents on the pyridine ring, play a crucial role in the catalytic performance of the complex. For example, copper(II) complexes with Schiff bases derived from 2-aminopyridine have demonstrated remarkable catalytic activity in Claisen-Schmidt condensation reactions for the synthesis of chalcones. mdpi.com Iron terpyridine complexes, which are structurally related, are effective catalysts for various reactions, with their activity influenced by the oxidation state of the iron center. nih.gov Furthermore, copper, cobalt, nickel, and manganese complexes with 5-amino-2-cyanopyridine derivatives have been used as catalysts in the Henry reaction. ias.ac.in

| Metal | Ligand Type | Reaction Catalyzed | Reference |

| Copper(II) | Schiff Base | Claisen-Schmidt Condensation | mdpi.com |

| Iron(II/III) | Terpyridine | Phenol Degradation | nih.gov |

| Copper, Cobalt, Nickel, Manganese | Aminocyanopyridine | Henry Reaction | ias.ac.in |

Acid-Base Chemistry and Salt Formation of the Chemical Compound

The presence of the basic amino group and the pyridine ring nitrogen makes this compound a basic compound.

It can react with acids to form salts. For example, in a strongly acidic medium, it exists as its hydrochloride salt. google.com The basicity of the molecule can be influenced by the electronic effects of the substituents. The pKa value of the conjugate acid of a substituted pyridine provides a measure of its basicity. The pyridine ring nitrogen is typically the most basic site. The formation of salts is an important aspect of its chemistry, often utilized in purification and handling of the compound. For instance, the hydrochloride salt of 2-amino-5-chloropyridine is precipitated from the reaction mixture during its synthesis. google.com The crystal structure of 2-amino-5-cyanopyridinium chloride reveals that the pyridine ring nitrogen is protonated. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 5 Chloro 3 Methylpyridine and Its Derivatives

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For 2-amino-5-chloro-3-methylpyridine, this method would be used to confirm its molecular formula, C₆H₇ClN₂.

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is bombarded with electrons, causing it to ionize and fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺), which corresponds to the intact molecule, would be expected at an m/z value corresponding to the molecular weight of the compound.

The presence of chlorine is a key feature that would be readily identifiable in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This isotopic distribution results in a characteristic M+2 peak in the mass spectrum, where the peak for the ion containing ³⁷Cl is about one-third the intensity of the peak for the ion containing ³⁵Cl. This isotopic pattern provides strong evidence for the presence of a single chlorine atom in the molecule.

High-resolution mass spectrometry (HRMS) could further be employed to determine the exact mass of the molecular ion with a high degree of accuracy. This allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds that may have the same nominal mass.

Table 1: Expected Mass Spectrometry Data for this compound

| Analysis Type | Expected Observation | Significance |

| Low-Resolution MS | Molecular ion (M⁺) and M+2 peaks | Confirms the presence of chlorine and provides the nominal molecular weight. |

| High-Resolution MS | Exact mass of the molecular ion | Unambiguously confirms the elemental composition and molecular formula. |

| Fragmentation Pattern | Characteristic fragment ions | Provides structural information by showing how the molecule breaks apart. |

Thermal Analysis Techniques (TGA/DTA) in Compound Characterization

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are thermal analysis methods used to study the physical and chemical properties of a substance as a function of temperature. These techniques are valuable for assessing the thermal stability and decomposition profile of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. For this compound, a TGA thermogram would show the temperature at which the compound begins to decompose. A sharp, single-step mass loss would indicate a clean decomposition process, while a multi-step decomposition might suggest the presence of intermediates or impurities. The absence of significant mass loss at temperatures below the decomposition point would indicate that the compound is thermally stable and anhydrous. The presence of a hemihydrate form of this compound has been noted in some commercial sources, and TGA would be able to quantify the water content by showing a mass loss corresponding to the water molecule at a relatively low temperature.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. A DTA curve provides information about phase transitions, such as melting, boiling, and decomposition. For this compound, an endothermic peak would be observed at its melting point. At higher temperatures, exothermic peaks would likely be observed, corresponding to the decomposition of the compound.

By combining TGA and DTA, a comprehensive thermal profile of the compound can be obtained, providing insights into its purity, thermal stability, and decomposition kinetics.

Table 2: Expected Thermal Analysis Data for this compound

| Technique | Expected Observation | Information Gained |

| TGA | Onset temperature of decomposition | Determines the upper-temperature limit of thermal stability. |

| TGA | Mass loss percentage | Quantifies the amount of volatile components, such as water in a hydrate. |

| DTA | Endothermic peak | Indicates the melting point of the compound. |

| DTA | Exothermic peak(s) | Corresponds to the decomposition of the compound. |

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Chloro 3 Methylpyridine

Quantum Chemical Methodologies Applied to Aminopyridines

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for the theoretical study of aminopyridines. researchgate.netscirp.orgscirp.org Methodologies such as DFT, ab initio Hartree-Fock (HF), and semi-empirical methods are utilized to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net DFT methods, with functionals like B3LYP and B3PW91, often combined with basis sets such as 6-311++G(2d,2p) or 6-31G(d,p), have demonstrated high accuracy in reproducing experimental data for aminopyridine systems. researchgate.netderpharmachemica.comdergipark.org.tr For instance, studies on 4-aminopyridine (B3432731) and 3,4-diaminopyridine (B372788) have successfully calculated their equilibrium geometry and harmonic vibrational frequencies using DFT. derpharmachemica.com It has been noted that for vibrational analysis of some aminopyridines, DFT methods show excellent results for 3- and 4-aminopyridine, while semi-empirical methods can provide closer results for 2-aminopyridine (B139424). researchgate.net

Electronic Structure Analysis: HOMO-LUMO and Orbital Calculations

The electronic properties of aminopyridines are fundamentally governed by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

Theoretical studies on various aminopyridine derivatives have shown that substitutions on the pyridine (B92270) ring significantly impact the HOMO and LUMO energy levels. For example, the introduction of electron-donating groups like -NH2 tends to increase the HOMO energy levels. nih.gov In contrast, the presence of electron-withdrawing groups can lower both HOMO and LUMO energies. nih.gov The HOMO-LUMO gap provides insights into the charge transfer interactions within the molecule. A smaller gap suggests that less energy is required for electronic transitions, indicating higher reactivity.

For instance, in a study of 4-(1-aminoethyl)pyridine, the HOMO-LUMO gap was calculated to be around 3 eV, indicating its theoretical non-toxic nature. dergipark.org.tr The distribution of HOMO and LUMO across the molecule reveals the regions susceptible to electrophilic and nucleophilic attack, respectively. In many substituted pyridines, the HOMO is often localized on the pyridine ring and the amino group, while the LUMO is distributed over the pyridine ring. researchgate.net This distribution is crucial for understanding the molecule's interaction with other chemical species.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Selected Aminopyridine Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |

| 4-(1-Aminoethyl)pyridine | DFT/B3LYP | - | - | 3.04 | dergipark.org.tr |

| 4-(1-Aminoethyl)pyridine | DFT/B3PW91 | - | - | 2.95 | dergipark.org.tr |

| Bridged Pyridine Derivatives | - | Varies | Varies | Varies | nih.gov |

Note: Specific HOMO and LUMO energy values for 4-(1-Aminoethyl)pyridine were not provided in the source, only the gap.

Prediction of Spectroscopic Properties (IR, UV-Vis, NMR)

Computational methods are extensively used to predict the spectroscopic properties of aminopyridines, including their infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. scirp.orgresearchgate.net Theoretical calculations of vibrational frequencies (IR and Raman) are often compared with experimental data to validate the computational model and to aid in the assignment of spectral bands. researchgate.netderpharmachemica.com For instance, the calculated vibrational frequencies for 2-amino-5-chloropyridine (B124133), after scaling, have shown good agreement with experimental FTIR and FT-Raman spectra. researchgate.net

Time-dependent DFT (TD-DFT) is a powerful tool for simulating UV-Vis absorption spectra. researchgate.net These calculations can predict the electronic excitation energies and corresponding absorption wavelengths. dergipark.org.tr The effect of different solvents on the electronic spectra can also be modeled using approaches like the Polarizable Continuum Model (PCM). dergipark.org.trresearchgate.net Theoretical studies on 4-(1-aminoethyl)pyridine have computed its electronic absorption spectra in both the gas phase and in water. dergipark.org.tr Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, providing results that generally show good correlation with experimental data.

Molecular Interactions and Association Studies

The intermolecular interactions in aminopyridine systems are critical for understanding their crystal structures and biological activities. epa.gov These interactions are often studied using both computational and experimental techniques.

Non-Covalent Interactions and Crystal Packing (Hirshfeld Surface Analysis, QTAIM)

Non-covalent interactions (NCIs), such as hydrogen bonds, C-H···π, and π-π stacking interactions, are the driving forces behind the crystal packing of aminopyridines. nih.govunam.mxresearchgate.net Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify these intermolecular contacts in a crystal. nih.govnih.govnih.govresearchgate.netwhiterose.ac.ukmdpi.com By mapping properties like dnorm, shape index, and curvedness onto the Hirshfeld surface, one can identify the specific atoms involved in different types of interactions. whiterose.ac.ukmdpi.com

For example, in a study of 4-aminopyridinium (B8673708) thiocyanate–4-aminopyridine, Hirshfeld surface analysis revealed that the largest contributions to crystal packing came from H···H, C···H/H···C, S···H/H···S, and N···H/H···N interactions. nih.gov The red spots on the dnorm map highlight the presence of strong hydrogen bonds. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. nih.govresearchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) is another theoretical method used to analyze the nature and strength of non-covalent interactions by examining the topology of the electron density. researchgate.net

Prediction of Optical Properties, Including Nonlinear Optical (NLO) Behavior

Certain aminopyridine derivatives exhibit significant nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. ibm.comrsc.orgresearchgate.netyoutube.com NLO properties arise from the interaction of intense light with a material, leading to phenomena like second-harmonic generation (SHG). rsc.orgyoutube.com

Computational chemistry plays a crucial role in the design and prediction of NLO properties of new materials. researchgate.net The first-order hyperpolarizability (β), a key parameter for second-order NLO activity, can be calculated using DFT methods. researchgate.net Organic molecules with extended π-conjugated systems often exhibit enhanced NLO properties. researchgate.net In 2-amino-5-chloropyridine, Natural Bond Orbital (NBO) analysis has predicted that chlorine and NH2 substitutions induce strong π-conjugation in the pyridine ring, leading to enhanced optical properties. researchgate.net The intramolecular charge-transfer interactions can significantly contribute to the NLO response. researchgate.net Theoretical calculations have shown that some aminopyridine derivatives possess large hyperpolarizability values, suggesting their potential for development as NLO materials. researchgate.net

Computational Studies in Medicinal Chemistry and Drug Discovery

Computational methods have become indispensable in the early stages of drug development. These techniques allow for the rapid assessment of a molecule's potential as a drug candidate, saving significant time and resources. For pyridine derivatives, which are prevalent in many medicinally relevant chemicals, these studies are particularly insightful. researchgate.net

Molecular Docking for Ligand-Receptor Interactions and Enzyme Inhibition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme. The strength of this interaction is often quantified by a binding energy score, with a more negative value indicating a stronger, more favorable interaction.

A study on 2-amino-3-chloro-5-trifluoromethyl pyridine, a structurally related compound, demonstrated its potential as an inhibitor through molecular docking analysis. researchgate.net Similarly, derivatives of 2-aminopyrimidine (B69317) have been evaluated as inhibitors of β-glucuronidase, with the most potent compound exhibiting an IC50 value significantly better than the standard. mdpi.comsemanticscholar.org In another example, a series of novel 2-amino-pyridine derivatives were designed as inhibitors of CDK8, a target in colorectal cancer, with one compound showing an IC50 of 46 nM. nih.gov

The binding affinity of these compounds is often dictated by specific interactions with amino acid residues in the target's active site. For example, in the case of thiopyrano[2,3-b]quinoline derivatives, which share a heterocyclic nitrogen-containing core, docking studies revealed binding affinities ranging from -5.5 to -6.1 kcal/mol against the anticancer peptide CB1a. nih.gov These interactions typically involve hydrogen bonds, hydrophobic interactions, and other electrostatic forces.

Table 1: Illustrative Molecular Docking Data for Related Heterocyclic Compounds

| Compound Class | Target Enzyme/Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.5 to -6.1 | PHE A-15, ILE A-8, LYS A-7 | nih.gov |

| 2-Aminopyrimidine derivatives | β-Glucuronidase | Not specified in kcal/mol, but potent inhibition observed | Not specified | mdpi.comsemanticscholar.org |

| Substituted Aminopyridines | Neuronal Nitric Oxide Synthase (nNOS) | Not specified in kcal/mol, but potent inhibition observed | Heme group, Tyr706, Leu336 | nih.gov |

This table presents data from studies on compounds structurally related to 2-Amino-5-chloro-3-methylpyridine to illustrate the application and findings of molecular docking.

In Silico ADME and Druglikeness Predictions for Derivatives

While specific in silico ADME data for this compound is not published, studies on analogous compounds provide valuable insights. For example, a computational study on 2-amino-4-chloro-pyrimidine derivatives included an analysis of their ADME properties using the SwissADME tool. This analysis predicted that all the studied derivatives would have high gastrointestinal (GI) absorption and a bioavailability score of 0.55. mdpi.com

Lipinski's Rule of Five is a key guideline for evaluating druglikeness. It suggests that a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight ≤ 500 daltons

LogP (a measure of lipophilicity) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

The basic properties of the related compound, 2-Amino-5-chloropyridine, align well with these rules, suggesting that compounds in this family have the potential for good oral bioavailability. researchgate.netnih.gov

Table 2: Predicted ADME and Druglikeness Properties for Related Pyrimidine Derivatives

| Property | Predicted Value/Outcome | Reference |

| Gastrointestinal (GI) Absorption | High | mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Variable among derivatives | mdpi.com |

| Bioavailability Score | 0.55 | mdpi.com |

| Skin Permeability (logKp) | Negative values (less permeable) | mdpi.com |

This table is based on findings for 2-amino-4-chloro-pyrimidine derivatives and serves as an example of in silico ADME predictions for this class of compounds.

Applications and Biological Activities of 2 Amino 5 Chloro 3 Methylpyridine and Its Derivatives in Research

Medicinal Chemistry Applications and Therapeutic Potential

In the pharmaceutical realm, 2-amino-5-chloro-3-methylpyridine and its derivatives are recognized for their role in the development of potent therapeutic agents. chemimpex.com The structure is a key component in the synthesis of molecules targeting a range of diseases. chemimpex.comchemimpex.com

Modulators of Enzyme Activity (e.g., α-glucosidase, inflammatory kinases)

Derivatives of the aminopyridine structure have been investigated as potent enzyme inhibitors, a key strategy in treating various diseases.

α-Glucosidase Inhibition: This enzyme is a primary target in the management of type 2 diabetes. Inhibiting α-glucosidase can delay carbohydrate digestion and consequently lower postprandial blood glucose levels. nih.gov Research into novel α-glucosidase inhibitors has explored various heterocyclic compounds. For instance, a study on benzo chemimpex.comresearchgate.netimidazo[1,2-a]pyrimidines, which can be synthesized from aminopyridine precursors, identified compounds with significant inhibitory activity against yeast α-glucosidase. nih.gov In one series, a derivative featuring a 4-chloro substitution on a phenyl ring (compound 3d) was the most potent inhibitor, with an IC₅₀ value of 26.7 µM. nih.gov Moving the chlorine to the 2- or 3-position on the phenyl ring resulted in a marked decrease in activity. nih.gov

Inflammatory Kinase Inhibition: While direct studies on this compound are limited, related aminopyrimidine scaffolds have been explored as kinase inhibitors. For example, IKK16, an aminopyrimidine, and its analogues have been studied for their effects on plasmodial kinases, which share structural similarities with human kinases involved in inflammation. nih.gov Furthermore, 3-amino-2-chloro-5-methylpyridine has been noted as an intermediate in the development of compounds with potential anti-inflammatory properties. chemimpex.com

Development of Antimicrobial and Antineoplastic Agents

The versatility of the this compound structure has been leveraged in the synthesis of compounds with antimicrobial and anticancer properties. chemimpex.com

Antimicrobial Agents: The pyridine (B92270) ring is a well-established pharmacophore in antimicrobial drug discovery. researchgate.net Studies have shown that derivatives of 2-aminopyridine (B139424) exhibit notable antibacterial and antifungal activity. researchgate.netresearchgate.net For example, a series of 2-amino-5-substituted pyridine derivatives were tested against phytopathogenic fungi and bacteria, with some compounds showing strong activity. researchgate.net In another study, Schiff bases derived from 2-amino-4-chloropyridine (B16104) showed significant biological activity against a panel of microorganisms, including S. aureus and B. subtilis. researchgate.net The development of novel oxazolidinone derivatives containing a fluoropyridine moiety has also yielded compounds with potent activity against Gram-positive bacteria, including drug-resistant strains. nih.gov

Antineoplastic Agents: The search for novel anticancer drugs has led to the investigation of various heterocyclic compounds. drugbank.com this compound serves as a building block for molecules with potential antineoplastic activity. chemimpex.com For instance, 2-arylbenzothiazole derivatives, which can be synthesized from related precursors, have shown potent cytotoxicity against breast cancer cell lines. nih.gov The synthesis of stilbene (B7821643) derivatives, known for their cancer cell growth inhibitory effects, has also utilized aminopyridine-like structures as key intermediates. nih.gov Research on untargeted diversity-oriented synthesis has used related aminopyridine building blocks to create libraries of compounds screened for cytotoxicity against various tumor cell lines, including those from liver, melanoma, and breast cancers. acs.org

Therapeutic Interventions for Neurological Disorders

The application of this compound derivatives in neurological disorders is an emerging area of research. While direct clinical applications are not established, the core structure is relevant to compounds targeting the central nervous system. For example, the synthesis of dihydroquinoxalinic derivatives, which have been explored in the context of neuroblastoma cell lines, can involve aminopyridine-related starting materials. acs.org

Antiparasitic and Antitrypanosomal Research

Derivatives of aminopyridines and related heterocyclic systems have shown significant promise in the fight against parasitic diseases.

Antitrypanosomal Activity: Human African trypanosomiasis (HAT), or sleeping sickness, is a disease caused by the protozoan parasite Trypanosoma brucei. nih.gov Research has identified 2-arylbenzothiazole derivatives as having good trypanocidal activity at low concentrations. nih.gov In one study, a benzothiazole (B30560) imidazoline (B1206853) compound exhibited potent antitrypanosomal activity with an IC₉₀ of 0.12 µM. nih.gov Additionally, 1,2,3-triazole-based hybrids, which can be synthesized from various amine precursors, have shown potent activity against T. cruzi, the parasite responsible for Chagas disease. mdpi.com

General Antiparasitic Activity: Beyond trypanosomes, related structures are active against other parasites. Plasmodial kinases are a key target for antimalarial drugs, and aminopyrimidine-based compounds have been identified as potent dual inhibitors of Plasmodium falciparum kinases PfGSK3 and PfPK6. nih.gov Pyrimido[1,2-a]benzimidazole derivatives have also been identified as promising antiparasitic agents, with one compound showing excellent activity against Leishmania major parasites in the nanomolar range. nih.gov

| Compound Class | Target Organism | Key Finding | Reference |

|---|---|---|---|

| Benzothiazole Imidazoline | Trypanosoma brucei | IC₉₀ = 0.12 µM | nih.gov |

| Aminopyrimidine Analogue (18r) | Plasmodium falciparum (PfPK6) | IC₅₀ = 19 nM | nih.gov |

| Pyrimido[1,2-a]benzimidazole (2a) | Leishmania major | Active in nanomolar range | nih.gov |

Applications in Diabetes Management Research

The primary application in diabetes research for this class of compounds is through the inhibition of the α-glucosidase enzyme, as detailed in section 6.1.1. nih.gov α-Glucosidase inhibitors are an established therapeutic class for managing Type 2 diabetes by reducing the rate of carbohydrate absorption and lowering post-meal glucose spikes. nih.govmdpi.com Research has demonstrated that derivatives synthesized from aminopyridine precursors can be potent, reversible, and mixed-type inhibitors of α-glucosidase, making them interesting candidates for further development as oral hypoglycemic agents. nih.govnih.gov

Agrochemical Research: Herbicides, Pesticides, and Fungicides

This compound is a valuable intermediate in the agrochemical industry, contributing to the synthesis of products designed to protect crops and enhance yield. chemimpex.comchemimpex.com Its derivatives are integral to the formulation of modern herbicides, pesticides, and fungicides. chemimpex.comchemimpex.com

Herbicides: The compound is a known precursor in the synthesis of potent herbicides. For example, 2-amino-5-chloropyridine (B124133) can be used to create chloro-substituted-imidazo-pyridine herbicides. google.com The synthesis of trifluoromethylpyridine (TFMP) derivatives, a significant class of agrochemicals, also utilizes chlorinated methylpyridine intermediates. semanticscholar.org These compounds are often developed for selective control of undesirable vegetation in various crops like cereals, corn, and soybeans. google.com

Pesticides/Insecticides: Pyridine-based chemistries are foundational to many modern insecticides due to their high efficacy and lower toxicity profiles. google.com The intermediate 2-chloro-5-methylpyridine (B98176), derived from 3-methylpyridine (B133936), is a precursor to major insecticides like imidacloprid (B1192907) and acetamiprid. agropages.com Further modifications of this backbone lead to a variety of other insecticidal products. agropages.com Research into new insecticidal agents has also explored complex thieno[2,3-c]isoquinoline derivatives synthesized from aminopyridine-like structures, which have shown activity against pests like the cowpea aphid (Aphis craccivora). nih.gov

Fungicides: The pyridine ring itself is known to exhibit fungicidal activity. researchgate.net The key intermediate 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTF) is used to produce the fungicide fluazinam. agropages.com Research has shown that various 2-amino-5-substituted pyridine derivatives have activity against phytopathogenic fungi. researchgate.net

| Intermediate | Derived Agrochemical | Application Type | Reference |

|---|---|---|---|

| 2-Chloro-5-chloromethylpyridine (CCMP) | Imidacloprid, Acetamiprid | Insecticide | agropages.com |

| 2-Amino-3-chloro-5-trifluoromethyl pyridine (ACTF) | Fluazinam | Fungicide | agropages.com |

| 2-Amino-5-chloropyridine | Imidazo-pyridine compounds | Herbicide | google.com |

Advanced Materials Science and Engineering

The distinct molecular architecture of this compound, featuring a reactive amino group and electron-modifying chloro and methyl substituents on a stable pyridine ring, positions it as a valuable precursor in the field of advanced materials. Its derivatives are explored for their potential to create materials with specific, high-performance properties.

The integration of this compound and its isomers into polymer chains is an area of interest for creating specialty plastics and resins with enhanced characteristics. The primary amino group (-NH2) serves as a reactive handle, allowing the molecule to be incorporated as a monomer unit into various polymer backbones through processes like polycondensation or polyaddition.

A key application lies in leveraging the compound's structure to improve the thermal and mechanical properties of materials. For instance, the related isomer 2-Amino-3-chloro-5-methylpyridine is noted for its use as an intermediate in the production of specialty polymers and resins. chemimpex.com The inherent rigidity of the pyridine ring can contribute to a higher glass transition temperature and improved thermal stability of the resulting polymer. Furthermore, the presence of the chlorine atom is known to enhance flame retardant properties, a critical feature for materials used in electronics and construction. The methyl group can also influence polymer solubility and processing characteristics. Researchers can strategically incorporate these aminopyridine units to fine-tune the performance of the final material.

Table 1: Potential Contributions of this compound in Polymers

| Structural Feature | Potential Property Enhancement in Polymers |

| Pyridine Ring | Increased thermal stability, chain rigidity |

| Amino Group | Reactive site for polymerization |

| Chloro Substituent | Improved flame retardancy, chemical resistance |

| Methyl Group | Modification of solubility and mechanical properties |

Nonlinear optical (NLO) materials, which alter the properties of light, are fundamental to the development of next-generation optoelectronic devices for telecommunications, data processing, and optical computing. Organic molecules with specific electronic properties are at the forefront of NLO material research.

Pyridine-based compounds are excellent candidates for NLO applications. A productive strategy for creating efficient NLO materials involves using molecules with electron-donating and electron-accepting groups attached to a conjugated system, often called a "push-pull" system. researchgate.net The 2-amino-5-nitropyridine (B18323) (2A5NP) molecule, for example, is considered an exceptional NLO chromophore because the amino group acts as an electron donor and the nitro group acts as a strong electron acceptor, facilitating a charge-transfer mechanism that is key to NLO activity. researchgate.net

Following this principle, derivatives of this compound can be designed as NLO materials. The amino group serves as the electron donor, while the electron-withdrawing nature of the pyridine ring and the chloro substituent act as the acceptor part of the system. The NLO properties can be further enhanced by chemically modifying the molecule to introduce stronger acceptor groups or to extend the conjugated π-system.

Table 2: Design Strategies for NLO Materials Based on Aminopyridine Scaffolds

| Derivative Type | Design Principle | Potential NLO Application |

| Nitro-substituted Aminopyridines | Introduction of a strong electron-withdrawing group (e.g., -NO2) to create a powerful "push-pull" system. researchgate.net | Second-harmonic generation, frequency mixing. |

| Schiff Base Derivatives | Reaction with aldehydes to form an imine linkage, extending the π-conjugated system and enhancing charge transfer. | Optical switching, data storage. |

| Azo Dye Derivatives | Coupling with diazonium salts to create highly conjugated azo compounds known for significant NLO responses. | All-optical signal processing. |

Analytical Chemistry Methodologies

In analytical chemistry, the unique reactivity and spectroscopic properties of this compound and its derivatives allow for their use as specialized reagents, sensors, and standards.

The pyridine nitrogen and the exocyclic amino group provide excellent coordination sites for metal ions, making its derivatives effective chemosensors. mdpi.com Researchers have successfully synthesized fluorescent sensors from pyridine derivatives for the detection of various metal ions. For example, a sensor based on a 2-amino-3-cyanopyridine (B104079) derivative was shown to identify and detect toxic heavy metal ions, including Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺, by producing distinct fluorescent responses upon binding to different metals. mdpi.com Similarly, rhodamine-based sensors have been developed where an amino-substituted heterocyclic moiety acts as the ionophore. One study constructed a sensor for Fe³⁺ using a rigid 8-aminoquinoline (B160924) receptor, which provided a selective "turn-on" fluorescent response. rsc.org

Furthermore, aminopyridine derivatives have been developed as fluorescent pH sensors. A family of 3-amino-furo[2,3-b]pyridine-2-carboxamides was synthesized, which exhibited strong fluorescence in acidic conditions that weakened as the pH increased, a phenomenon attributed to the protonation of the pyridine ring. nih.govacs.org This pH-dependent fluorescence provides a mechanism for precise analytical measurements in biological and environmental samples. nih.govacs.org The compound can also serve as a reference standard in chromatographic techniques like HPLC for the quantification of related chemical structures.

Table 3: Applications of Aminopyridine Derivatives in Analytical Methods

| Analytical Technique | Role of Aminopyridine Derivative | Target Analyte | Citation |

| Fluorescence Spectroscopy | Fluorescent chemosensor | Heavy metal ions (Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺) | mdpi.com |

| Fluorescence Spectroscopy | pH-sensitive fluorescent dye | Protons (H⁺) | nih.govacs.org |

| Fluorescence Spectroscopy | "Turn-on" fluorescent sensor | Iron (Fe³⁺) | rsc.org |

| Chromatography (e.g., HPLC) | Reference Standard | Related pyridine compounds |

Future Directions and Emerging Research Avenues for 2 Amino 5 Chloro 3 Methylpyridine

Novel Synthetic Routes and Sustainable Chemistry Innovations

The synthesis of 2-Amino-5-chloro-3-methylpyridine and related compounds is continuously evolving, with a strong emphasis on developing more efficient, safer, and environmentally friendly processes. Traditional methods often involve direct chlorination using chlorine gas, which poses significant safety and environmental hazards due to its toxicity and the formation of polychlorinated byproducts. google.com

Future research is focused on "green chemistry" principles to mitigate these issues. A notable innovation is the use of sodium hypochlorite (B82951) (NaClO) and hydrochloric acid (HCl) as the chlorinating system for the synthesis of 2-amino-5-chloropyridine (B124133) from 2-aminopyridine (B139424). google.com This method avoids the direct handling of chlorine gas and utilizes inexpensive reagents that can be sourced from the byproducts of other industrial processes, contributing to a circular economy. google.com The reaction proceeds under mild conditions, offering high yields (up to 72%) and minimizing the production of heavily chlorinated side products. google.com

Another approach involves achieving selective monochlorination by performing the reaction in a strongly acidic medium, which protonates the 2-aminopyridine reactant. google.com This selective protonation deactivates certain positions on the ring, directing the chlorination to the desired 5-position and yielding the product with minimal formation of the 2-amino-3,5-dichloropyridine (B145740) byproduct. google.com Further research into catalytic systems, such as those using transition metals, is also a promising avenue to enhance selectivity and reaction efficiency under even milder conditions. pipzine-chem.com

Exploration of Undiscovered Reactivity Patterns

The inherent reactivity of this compound, conferred by its distinct functional groups, is a fertile ground for discovering novel chemical transformations. The amino group can act as a nucleophile or be converted into a diazonium salt for further substitutions. The chloro group is a good leaving group, suitable for nucleophilic aromatic substitution or cross-coupling reactions. The methyl group can be functionalized through oxidation or halogenation.

Emerging research focuses on leveraging this reactivity to build more complex molecular architectures. For instance, related pyridine (B92270) derivatives are used as synthons for creating imines (Schiff bases) by reacting the corresponding aldehyde with various amines. researchgate.net This highlights the potential for derivatizing the core structure to produce a library of new compounds. The amino group of 2-Amino-5-bromo-3-methylpyridine, a closely related analog, can be used to synthesize compounds like 2,5-dibromo-3-methyl pyridine or to build fused heterocyclic systems such as ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. sigmaaldrich.com

Future explorations will likely involve exploiting the interplay between the functional groups to orchestrate novel cyclization reactions, develop new types of coupling chemistry, and synthesize previously inaccessible heterocyclic scaffolds. The coordination chemistry of these molecules is also an area of interest, with studies showing that derivatives can act as ligands, binding to metal ions like silver (I) and copper (II) to form coordination complexes. ossila.commdpi.com This opens up possibilities for creating novel catalysts and functional materials.

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Computational chemistry is becoming an indispensable tool for accelerating the discovery of new applications for compounds like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) are being employed to predict the biological activity and chemical reactivity of its derivatives. researchgate.netresearchgate.net

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), researchers can build models that predict the activity of new, yet-to-be-synthesized derivatives. researchgate.net This predictive power allows for the rational design of more potent and selective molecules, saving significant time and resources in the lab. For pyridine derivatives, QSAR studies have been used to explore structural requirements for antimalarial, anticancer, and antifungal activities. researchgate.netmdpi.comnih.gov

DFT calculations provide deep insights into the molecular geometry, electronic structure, and vibrational frequencies of a molecule. researchgate.net This information helps in understanding its reactivity, stability, and interaction with biological targets. researchgate.net By combining QSAR and DFT, researchers can build highly predictive models to guide the synthesis of new derivatives of this compound with enhanced properties for specific biomedical or agrochemical applications.

Expansion of Biomedical and Agrochemical Applications

This compound and its isomers are crucial intermediates in the pharmaceutical and agrochemical industries. chemimpex.comchemimpex.com Their derivatives have shown a wide range of biological activities, and future research aims to expand upon these applications significantly.

In the biomedical field, pyridine-based compounds are being investigated for a variety of therapeutic uses. For example, fluorinated derivatives of 2-aminopyridine have been used to synthesize potent and selective inhibitors of cyclin-dependent kinases (CDK8 and CDK19), which are promising targets for cancer therapy. ossila.com The core structure is also found in compounds developed as antimicrobial and anti-inflammatory agents. chemimpex.com Structure-activity relationship studies on related aminopyridines have led to the discovery of novel pyrazine (B50134) analogues with potent oral antimalarial activity. nih.gov Future work will focus on optimizing these scaffolds to create next-generation drugs with improved efficacy and safety profiles.

In agriculture, pyridine derivatives are essential for modern crop protection. The closely related intermediate 2-chloro-5-methylpyridine (B98176) is a precursor to major insecticides like imidacloprid (B1192907) and acetamiprid. agropages.com 2-Amino-5-chloropyridine can be used to prepare herbicides and new types of quinolone-based drugs. google.comgoogle.com The market for high-efficacy, low-toxicity pesticides is driving research into new fluorine-containing pyridine derivatives. agropages.com The this compound scaffold is a prime candidate for developing novel herbicides, fungicides, and insecticides with unique modes of action to combat resistance and improve environmental compatibility. pipzine-chem.comgoogle.com

Integration into Multifunctional Materials Systems

The applications for this compound are expanding beyond traditional life sciences into the realm of materials science. Its unique combination of functional groups makes it an attractive building block for creating advanced polymers and functional materials. chemimpex.comchemimpex.com

Research has shown that related aminopyridines can be incorporated into specialty polymers and resins to enhance their thermal and mechanical properties, as well as their durability and resistance to environmental degradation. chemimpex.comchemimpex.com The pyridine nitrogen provides a site for coordination with metal ions, opening the door to the design of coordination polymers and metal-organic frameworks (MOFs). Such materials could possess tailored electronic, magnetic, or porous properties, making them suitable for applications in catalysis, gas storage, and chemical sensing.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-5-chloro-3-methylpyridine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via halogenation of 2-amino-3-methylpyridine. Chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) under controlled conditions (e.g., inert atmosphere, 60–80°C) . Key parameters include stoichiometric control of the chlorinating agent, reaction time (6–12 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water). Monitoring by TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, NH at δ 5.2–5.5 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak at m/z 156.6 (CHClN) .

- X-ray Crystallography : Resolves molecular geometry and crystal packing (e.g., bond angles, dihedral angles) .

- Elemental Analysis : Validates purity (>97% C, H, N content) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. The compound is classified as Acute Tox. 4 (Oral) and Skin Irrit. 2, requiring storage in a cool, dry place away from oxidizers. Spills should be neutralized with inert adsorbents and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : The chloro group acts as a directing group in electrophilic substitution, while the methyl group introduces steric hindrance. For Suzuki-Miyaura couplings, use Pd(PPh)/KCO in THF/water (80°C, 24 hours) to target the C5 position. DFT calculations (B3LYP/6-31G*) predict electron density distribution, guiding ligand design for improved selectivity .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution?

- Methodological Answer : Density-functional theory (DFT) with exact exchange functionals (e.g., B3LYP) calculates activation energies for SNAr reactions. Solvent effects (DMF, DMSO) are modeled using PCM. Transition-state analysis (IRC) identifies intermediates, validated against experimental kinetics (UV-Vis monitoring at 300 nm) .

Q. How can researchers resolve contradictions in reported melting points or spectral data?

- Methodological Answer : Discrepancies (e.g., mp 93–98°C vs. 88–95°C) arise from impurities or polymorphs. Replicate synthesis under anhydrous conditions, characterize purity via HPLC (C18 column, acetonitrile/water gradient), and compare with literature using databases like PubChem or Reaxys. Synchrotron XRD can distinguish polymorphic forms .

Q. What strategies optimize the synthesis of derivatives like 2-azidopyridine 1-oxide from this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.